molecular formula C17H17BrN2OS B2563856 (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide CAS No. 1052545-52-4

(Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide

Cat. No.: B2563856
CAS No.: 1052545-52-4
M. Wt: 377.3
InChI Key: XBZZVDNLZMKIAG-YBFBCAGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((3-Ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide is a research-grade chemical compound featuring the privileged phenylthiazole scaffold, a structure of significant interest in medicinal chemistry for developing targeted therapeutic agents . This compound is designed for investigative use in oncology and immunology. Phenylthiazole derivatives have demonstrated potent antiproliferative properties against various cancer cell lines, including both drug-sensitive and multidrug-resistant models, by potentially interacting with key oncogenic targets such as the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) . Furthermore, structurally similar analogs have been identified as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a mitochondrial enzyme critical for the de novo pyrimidine biosynthesis pathway . Inhibition of hDHODH is a validated strategy for developing treatments for autoimmune diseases like rheumatoid arthritis, as it can suppress the proliferation of activated lymphocytes . Additionally, the 4-phenylthiazole pharmacophore is a key component in molecules that act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), presenting a multi-target approach for researching novel treatments for pain and inflammation . This compound serves as a valuable chemical tool for probing these complex biological pathways.

Properties

IUPAC Name

4-[(3-ethyl-4-phenyl-1,3-thiazol-2-ylidene)amino]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS.BrH/c1-2-19-16(13-6-4-3-5-7-13)12-21-17(19)18-14-8-10-15(20)11-9-14;/h3-12,20H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZZVDNLZMKIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The ethyl and phenyl groups are introduced via substitution reactions, often using Grignard reagents or organolithium compounds.

    Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the ylidene-thiazole derivative with 4-aminophenol under acidic conditions to form the desired compound, followed by hydrobromide salt formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and thiazole moieties.

    Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Saturated analogs of the original compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide exhibit antiproliferative effects against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7) cells. For instance, a study demonstrated that specific thiazole derivatives showed promising activity against these cell lines, suggesting that modifications to the thiazole structure can enhance biological efficacy .

Acetylcholinesterase Inhibition
Another significant application of thiazole derivatives is in the treatment of Alzheimer's disease. Compounds containing a thiazole core have been identified as potent inhibitors of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition is crucial for increasing acetylcholine levels, thereby improving cognitive function in Alzheimer's patients. The molecular docking studies have shown that such compounds can effectively bind to the active site of acetylcholinesterase, indicating their potential as therapeutic agents .

Case Studies and Research Findings

Several studies have documented the biological efficacy and synthesis of thiazole derivatives:

StudyFindings
Study 1Identified strong anticancer activity against A549 and MCF-7 cell lines with IC50 values indicating effective potency .
Study 2Demonstrated that thiazole derivatives could inhibit acetylcholinesterase with IC50 values as low as 2.7 µM, highlighting their potential in Alzheimer's therapy .
Study 3Explored structural modifications leading to enhanced bioactivity; certain substitutions on the thiazole ring significantly improved pharmacological profiles .

Mechanism of Action

The mechanism of action of (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

(Z)-N-(4-(4-Methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline Hydrobromide ()

This compound shares a thiazole core and hydrobromide salt but differs in substituents:

  • Substituents : A methoxyphenyl group at position 4, two phenyl groups at positions 3 and 5, and an aniline moiety.
  • The absence of an ethyl group may decrease steric hindrance, affecting binding to hydrophobic enzyme pockets .
2-((2Z)-2-[(3-Methylphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol Hydrobromide ()
  • Substituents: A 3-methylphenyl imino group and an ethanol side chain.
  • Key Differences: The ethanol group introduces higher polarity and hydrogen-bonding capacity compared to the ethyl group in the target compound. This could enhance aqueous solubility but reduce membrane permeability .
Thiadiazole Derivatives with DHFR Inhibition ()
  • Core Structure : 1,3,4-thiadiazole instead of thiazole.
  • Substituents : Methoxyphenyl and sulfonamide groups.
  • The sulfonamide group in these compounds may improve bioavailability compared to the phenolic group in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) LogP (Predicted)
Target Compound ~435 Moderate (hydrobromide) ~3.2
Compound ~520 Low (methoxy group) ~4.1
Compound ~420 High (ethanol group) ~2.8
Thiadiazole (e.g., [70]) ~550 Moderate (sulfonamide) ~3.5

Notes:

  • The phenolic –OH in the target compound increases acidity (pKa ~10) compared to methoxy (pKa ~15) or ethanol (pKa ~16) groups, influencing ionization in physiological environments.
  • Ethyl and phenyl groups in the target compound contribute to higher LogP, favoring passive diffusion across lipid membranes .

Biological Activity

(Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide is a thiazole-containing compound that has garnered attention for its diverse biological activities. Thiazoles are known for their significant pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-amino phenol with a thiazole derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the compound.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The IC50 values for these compounds often range from 10 µM to 12 µM, indicating potent cytotoxicity .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
A3PC310
A5MCF-710
A6HT-2912

Antifungal Activity

The antifungal properties of thiazole derivatives have been extensively studied. Compounds similar to this compound have demonstrated effective inhibition against fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values are often comparable to standard antifungal agents like fluconazole .

Table 2: Antifungal Activity of Thiazole Derivatives

CompoundFungal StrainMIC (µg/mL)
2dCandida albicans1.23
2eAspergillus niger32

Antibacterial Activity

Thiazole derivatives also exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives can outperform standard antibiotics in inhibiting bacterial growth .

Table 3: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
11cStaphylococcus aureus25
11eEscherichia coli30

The mechanisms underlying the biological activities of thiazole derivatives can involve several pathways:

  • Cell Cycle Arrest : Many thiazole compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in fungal cell wall synthesis or bacterial metabolism.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may increase ROS levels in cells, contributing to their cytotoxic effects.

Case Studies

  • Cytotoxicity Evaluation : In a study involving various thiazole derivatives, compound A3 was found to inhibit cell growth in a dose-dependent manner across multiple cancer cell lines, highlighting its potential as an anticancer agent .
  • Antifungal Efficacy : Another investigation demonstrated that compound 2e exhibited significant antifungal activity against C. parapsilosis, with an MIC comparable to ketoconazole, suggesting its potential use in treating fungal infections .

Q & A

Q. What are the optimal synthetic conditions for (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide to maximize yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with α-bromoketones or aldehydes under reflux conditions. For example:

  • Reagent System : Use ethanol as a solvent with catalytic acetic acid (5 drops) under reflux (60–65°C for 4–8 hours) to form the thiazole core .
  • Purification : Crystallization from ethanol improves purity (yield: 53–75%) .
  • Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate gradients ensures reaction completion .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer: A multi-technique approach is essential:

  • 1H/13C NMR : Assign signals for thiazole ring protons (δ 6.5–8.5 ppm) and phenol -OH (δ ~10–11 ppm). Aromatic protons from the phenyl group appear as multiplets (δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Confirm N-H stretches (3406 cm⁻¹) and C=N/C=O vibrations (1599–1724 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 441.0999) validate the molecular formula .

Q. Example Workflow :

Acquire ¹H NMR in DMSO-d₆ to resolve exchangeable protons.

Cross-validate with HRMS to confirm mass accuracy (<5 ppm error) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against targets like VEGFR-2 or Mcl-1?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to apoptotic targets (e.g., Mcl-1). The thiazole ring and phenol group often interact with hydrophobic pockets and hydrogen-bond donors .
  • QSAR Models : Correlate substituent effects (e.g., ethyl vs. phenyl groups) with activity using Hammett constants or DFT-calculated electronic parameters .

Case Study :
In Mcl-1 inhibition, the (Z)-configuration of the thiazole-hydrazone moiety enhances binding affinity (IC₅₀ < 1 µM) by aligning with the protein’s active site .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Assay Standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative) or cancer cell line (e.g., ovarian vs. breast). For example, antimicrobial activity in Staphylococcus aureus (MIC: 8 µg/mL) may not translate to anticancer efficacy in HeLa cells .
  • Structural Analog Analysis : Compare substituent effects. Bromine or methoxy groups at the 4-position often enhance anticancer activity but reduce antimicrobial potency .

Q. Data Reconciliation Framework :

Study TypeKey VariableImpact on ActivitySource
AntimicrobialBacterial membraneHydrophobic groups ↑
AnticancerApoptotic pathwaysElectron-withdrawing ↑

Q. What strategies improve the stability of this hydrobromide salt under physiological conditions?

Methodological Answer:

  • pH Optimization : Maintain pH 6.5–7.4 (phosphate buffer) to prevent hydrolysis of the hydrobromide counterion .
  • Formulation : Encapsulate in PEGylated liposomes to enhance solubility and reduce degradation in serum .

Q. Stability Data :

ConditionHalf-life (h)Degradation ProductSource
PBS (pH 7.4)12.3Free phenol
Serum (37°C)4.8Dehydrohalogenated

Q. How can reaction kinetics be studied to optimize the synthesis of this compound?

Methodological Answer:

  • Pseudo-First-Order Kinetics : Monitor thiosemicarbazide consumption via UV-Vis at λ = 320 nm (π→π* transitions) .
  • Activation Energy Calculation : Use Arrhenius plots (ln k vs. 1/T) from reactions at 50–80°C. Typical Eₐ values: 60–80 kJ/mol for thiazole formation .

Q. Kinetic Parameters :

Temperature (°C)Rate Constant (k, s⁻¹)Eₐ (kJ/mol)Source
602.1 × 10⁻³72.5
805.8 × 10⁻³

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.